molecular formula C47H64N5O9PSi B10831924 Ac-rC Phosphoramidite

Ac-rC Phosphoramidite

Cat. No.: B10831924
M. Wt: 902.1 g/mol
InChI Key: QKWKXYVKGFKODW-YOEDQOPESA-N
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Description

It is particularly valued for its ability to integrate 5-methylcytosine into RNA strands, making it a crucial tool for researchers studying RNA stability and epigenetic regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-rC Phosphoramidite involves several key steps:

    Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of cytidine is protected using 4,4’-dimethoxytrityl chloride (DMT-Cl) in the presence of a base such as pyridine.

    Protection of the 2’-Hydroxyl Group: The 2’-hydroxyl group is protected with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole.

    Acetylation of the Amino Group: The amino group at the 4-position of the cytidine base is acetylated using acetic anhydride.

    Phosphitylation: The 3’-hydroxyl group is phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base such as diisopropylethylamine (DIPEA)

Industrial Production Methods

Industrial production of this compound typically involves large-scale solid-phase synthesis techniques. These methods are highly automated and optimized for high yield and purity. The process includes:

    Solid-Phase Synthesis: Using automated synthesizers, the compound is built up one nucleotide at a time on a solid support.

    Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency

Chemical Reactions Analysis

Types of Reactions

Ac-rC Phosphoramidite undergoes several types of chemical reactions:

    Oxidation: The phosphite triester intermediate is oxidized to a stable phosphate triester using iodine in tetrahydrofuran (THF) and water.

    Substitution: The 5’-DMT protecting group can be removed using trichloroacetic acid (TCA) in dichloromethane (DCM), allowing for further nucleotide addition

Common Reagents and Conditions

    Oxidation: Iodine in THF and water.

    Substitution: TCA in DCM.

    Coupling: 5-ethylthio-1H-tetrazole (ETT) in acetonitrile

Major Products

The major products formed from these reactions are the desired oligonucleotides with specific sequences and modifications, such as the incorporation of 5-methylcytosine .

Scientific Research Applications

Ac-rC Phosphoramidite is widely used in various scientific research applications:

    Chemistry: It is used in the synthesis of modified RNA molecules for studying RNA stability and epigenetic regulation.

    Biology: Researchers use it to investigate the role of 5-methylcytosine in RNA and its impact on gene expression.

    Medicine: It is employed in the development of RNA-based therapeutics and diagnostic tools.

    Industry: The compound is used in the large-scale production of synthetic RNA for various applications, including drug development and genetic research

Mechanism of Action

The mechanism of action of Ac-rC Phosphoramidite involves its incorporation into RNA strands during solid-phase synthesis. The compound’s unique structure allows it to introduce 5-methylcytosine into RNA, which can affect RNA stability and gene expression by influencing the binding of proteins and other molecules to the RNA .

Comparison with Similar Compounds

Similar Compounds

    5-Methylcytidine Phosphoramidite: Similar in function but lacks the acetyl and TBDMS protecting groups.

    2’-O-Methylcytidine Phosphoramidite: Used for different modifications in RNA synthesis.

    N4-Benzoylcytidine Phosphoramidite: Another variant used in oligonucleotide synthesis

Uniqueness

Ac-rC Phosphoramidite is unique due to its combination of protecting groups (DMT, TBDMS, and acetyl) and its ability to introduce 5-methylcytosine into RNA. This makes it particularly useful for studying epigenetic modifications and RNA stability .

Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42-,43-,44-,62?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWKXYVKGFKODW-YOEDQOPESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H64N5O9PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

902.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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